molecular formula C14H20F2N2 B7589272 [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

Numéro de catalogue B7589272
Poids moléculaire: 254.32 g/mol
Clé InChI: QRJSEADGOKBRGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine, also known as DFPEP, is a chemical compound that has been of great interest to the scientific community due to its potential pharmacological properties. DFPEP belongs to the class of piperidine derivatives and has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). The compound has been synthesized through various methods, and its biochemical and physiological effects have been extensively studied in vitro and in vivo.

Mécanisme D'action

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that plays a key role in the regulation of mood, appetite, and sleep. By blocking the reuptake of serotonin, [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent improvement in mood and other symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects:
[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been found to exhibit significant activity as an SSRI, leading to improved mood and other symptoms associated with depression and anxiety disorders. The compound has also been found to exhibit anxiolytic and anti-inflammatory effects, which may contribute to its potential therapeutic use in the treatment of other psychiatric and neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has several advantages as a research tool, including its high purity and yield, as well as its well-established mechanism of action. However, the compound also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has significant potential as a therapeutic agent for the treatment of various psychiatric and neurological disorders. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its potential therapeutic use in combination with other drugs. Additionally, studies should be conducted to determine the long-term safety and efficacy of [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine in humans, as well as its potential use in animal models of psychiatric and neurological disorders.

Méthodes De Synthèse

The synthesis of [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been achieved through various methods, including the reaction of 3,4-difluorophenylacetonitrile with piperidine in the presence of sodium hydride, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3,4-difluorophenylacetonitrile with piperidine in the presence of trifluoroacetic acid, followed by the reduction of the resulting imine with sodium borohydride. Both methods have been found to yield [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine with high purity and yield.

Applications De Recherche Scientifique

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been extensively studied for its potential pharmacological properties, particularly as an SSRI. The compound has been found to exhibit significant activity as an inhibitor of serotonin reuptake, which is a key mechanism in the treatment of depression and anxiety disorders. [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has also been studied for its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder.

Propriétés

IUPAC Name

[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2/c1-10(12-2-3-13(15)14(16)8-12)18-6-4-11(9-17)5-7-18/h2-3,8,10-11H,4-7,9,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSEADGOKBRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.